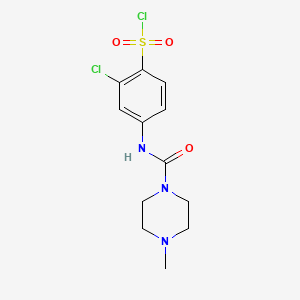

2-Chloro-4-(4-methylpiperazine-1-carboxamido)benzenesulfonyl chloride

Description

Properties

IUPAC Name |

2-chloro-4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2N3O3S/c1-16-4-6-17(7-5-16)12(18)15-9-2-3-11(10(13)8-9)21(14,19)20/h2-3,8H,4-7H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIAHMRNIFRCST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-methylpiperazine-1-carboxamido)benzenesulfonyl chloride typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 4-methylpiperazine-1-carboxamide under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-methylpiperazine-1-carboxamido)benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acids and amines.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Solvents: Organic solvents like dichloromethane, chloroform, and acetonitrile are commonly used.

Major Products

The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine can produce a sulfonamide, while reacting with an alcohol can produce a sulfonate ester .

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The mechanism involves disruption of cell wall synthesis and inhibition of biofilm formation, which is crucial for treating persistent infections.

Case Study : A study published in ACS Omega evaluated the compound's activity against Mycobacterium tuberculosis H37Rv, revealing an IC50 value of approximately 5 µM, indicating potent antibacterial activity .

Anticancer Potential

Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. Its ability to inhibit cell proliferation makes it a candidate for further development as an anticancer agent.

Data Table : Cytotoxicity against various cancer cell lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 7.5 | Induction of apoptosis |

| HCT116 | 10.0 | Cell cycle arrest |

| A549 | 6.8 | Inhibition of VEGFR-2 signaling pathway |

Neurological Applications

The compound has been explored as a potential antagonist for P2X4 receptors, which are implicated in various neurological disorders. Its structural similarity to known piperazine derivatives suggests it may modulate neurotransmission effectively.

Research Insight : A study focused on piperazine-based P2X4 receptor antagonists highlighted the potential of this compound to influence neurochemical pathways, warranting further investigation into its therapeutic applications for neurological conditions .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-methylpiperazine-1-carboxamido)benzenesulfonyl chloride involves its ability to react with nucleophiles. The chlorine atom in the sulfonyl chloride group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with other benzenesulfonyl chloride derivatives, focusing on structural features, physicochemical properties, and applications.

Table 1: Comparative Analysis of Benzenesulfonyl Chloride Derivatives

Structural and Functional Differences

- Substituent Effects: The chloro and methylpiperazine carboxamide groups in the target compound enhance its polarity compared to simpler benzenesulfonyl chlorides (e.g., N,N'-di-arylurea derivatives in ). This polarity may improve solubility in polar solvents, facilitating reactions in aqueous-organic biphasic systems. Perfluorinated derivatives (e.g., 4-(pentadecafluoroheptyl)benzenesulfonyl chloride ) exhibit extreme hydrophobicity and chemical inertness due to fluorine substituents, making them suitable for non-stick coatings or firefighting foams. In contrast, the target compound’s methylpiperazine group could enable interactions with biological targets (e.g., enzyme active sites).

- Reactivity: The sulfonyl chloride group in all compounds undergoes nucleophilic substitution (e.g., with amines or alcohols). However, the methylpiperazine carboxamide in the target compound may sterically hinder reactions at the sulfonyl chloride site compared to less bulky derivatives like N,N'-di-arylureas . Radiolabeled analogs (e.g., [35S]Sch225336 ) prioritize isotopic purity and stability, whereas the target compound’s non-radiolabeled form focuses on synthetic versatility.

Physicochemical Properties

- The absence of such groups in the target compound may result in a lower melting point. Fluorinated analogs typically have lower melting points due to the disruption of crystal packing by bulky perfluoroalkyl chains.

Molecular Weight :

- The target compound’s molecular weight (388.69 g/mol ) is intermediate between simple benzenesulfonyl chlorides (~200 g/mol) and heavily fluorinated derivatives (~600 g/mol ).

Biological Activity

2-Chloro-4-(4-methylpiperazine-1-carboxamido)benzenesulfonyl chloride is a sulfonamide derivative with potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a sulfonyl chloride functional group attached to a chlorinated aromatic ring and a piperazine moiety. This structure is significant for its reactivity and biological interactions.

Antibacterial Activity

Research has indicated that 2-Chloro-4-(4-methylpiperazine-1-carboxamido)benzenesulfonyl chloride exhibits notable antibacterial properties. The compound has been tested against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentration (MIC) Values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 0.78 |

| Staphylococcus epidermidis | 1.56 |

| Escherichia coli | 2.0 |

These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, with a particular potency against MRSA .

Antifungal Activity

In addition to its antibacterial properties, the compound also demonstrates antifungal activity. It has been shown to inhibit the growth of Candida species, which are common pathogens in immunocompromised patients.

Antifungal Potency:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 50 |

| Aspergillus niger | 100 |

The mechanism of action appears to involve disruption of cell membrane integrity and inhibition of biofilm formation .

Anticancer Activity

Emerging studies have suggested that the compound may possess anticancer properties. Preliminary investigations indicate that it can induce apoptosis in cancer cell lines.

Cell Lines Tested:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

These findings highlight its potential as a therapeutic agent in oncology .

The biological activity of 2-Chloro-4-(4-methylpiperazine-1-carboxamido)benzenesulfonyl chloride is attributed to its ability to interact with specific molecular targets:

- Antibacterial Mechanism: Inhibition of bacterial protein synthesis pathways, leading to bactericidal effects.

- Antifungal Mechanism: Disruption of fungal cell wall synthesis and inhibition of biofilm formation.

- Anticancer Mechanism: Induction of apoptosis through activation of caspase pathways in cancer cells.

Case Studies

-

Study on MRSA Resistance:

A study demonstrated that the compound effectively reduced biofilm formation in MRSA strains at concentrations lower than traditional antibiotics. This suggests its potential use in combination therapies to combat antibiotic resistance . -

Fungal Biofilm Inhibition:

Research indicated that the compound inhibited biofilm formation in Candida species without affecting planktonic cells, suggesting a unique mechanism that could be leveraged for therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for preparing 2-Chloro-4-(4-methylpiperazine-1-carboxamido)benzenesulfonyl chloride?

A common approach involves coupling a sulfonyl chloride precursor with a 4-methylpiperazine derivative. For example, reacting 4-chloronitrobenzene derivatives with N-methylpiperazine under alkaline conditions, followed by chlorination of the sulfonic acid intermediate (similar to methods for analogous compounds) . Key steps include:

- Nucleophilic substitution : Introducing the piperazine moiety via carboxamide linkage.

- Sulfonylation : Conversion of sulfonic acid to sulfonyl chloride using reagents like PCl₅ or SOCl₂.

- Purification : Column chromatography or recrystallization to isolate the product.

Q. How can the purity and structural integrity of this compound be validated experimentally?

Standard analytical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chloro, piperazine groups) and aromatic proton splitting patterns .

- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1170 cm⁻¹ (C-Cl) .

- Elemental Analysis : Verify molecular formula (e.g., C₁₂H₁₅Cl₂N₃O₃S).

- HPLC/MS : Assess purity (>95%) and molecular ion peaks .

Q. What precautions are necessary for handling this sulfonyl chloride in laboratory settings?

- Protective Equipment : Gloves, goggles, and lab coats to avoid skin/eye contact due to its reactivity .

- Storage : Keep at 4°C in airtight containers to prevent hydrolysis; moisture accelerates degradation .

- Waste Disposal : Neutralize with bicarbonate before disposal to mitigate environmental hazards .

Q. How does the compound react with nucleophiles like amines or alcohols?

The sulfonyl chloride group readily undergoes nucleophilic substitution:

- With Amines : Forms sulfonamides (e.g., R-NH₂ → R-NHSO₂-Ar), critical for drug derivatization .

- With Alcohols : Produces sulfonate esters, useful in prodrug synthesis.

Kinetic studies in fluoroalcohol-containing solvents suggest reaction rates depend on solvent polarity and nucleophile strength .

Advanced Questions

Q. What computational methods are suitable for modeling the reactivity of the sulfonyl chloride group?

Q. How can mechanistic studies elucidate the sulfonamide formation pathway?

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated amines to identify rate-determining steps.

- Trapping Intermediates : Use low-temperature NMR to detect transient species like sulfonyl imidazolides .

- Cross-Experiment Comparisons : Contrast reactivity with analogous compounds (e.g., 4-trifluoromethyl derivatives) to assess electronic effects .

Q. What strategies are effective for screening biological activity of derivatives?

- Enzyme Assays : Test inhibition of serine proteases (e.g., trypsin) due to sulfonamide’s affinity for active-site histidine .

- Receptor Binding Studies : Radiolabeled derivatives to quantify interactions with GPCRs or ion channels.

- Cellular Toxicity : MTT assays in cancer cell lines to evaluate apoptosis induction .

Q. How do structural modifications (e.g., piperazine substitution) influence bioactivity?

- Piperazine Ring Alterations : Replacing N-methyl with bulkier groups (e.g., cyclopropyl) can enhance receptor selectivity .

- Chloro Position Effects : Ortho vs. para substitution alters steric hindrance and electronic profiles, impacting binding kinetics .

- SAR Libraries : Synthesize analogs with varied sulfonyl substituents (e.g., methyl, nitro) to map activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.